C29H28F2N2O3
Description
Chemical Name: 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
Molecular Formula: C29H28F2N2O3
Molecular Weight: 490.55 g/mol
Key Features:
- A benzamide derivative with a tert-butyl group at the para position of the benzene ring, enhancing steric bulk and lipophilicity.
- 2,4-difluorophenyl substituent, contributing to metabolic stability and binding affinity via halogen interactions.
Properties
Molecular Formula |
C29H28F2N2O3 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-7-methoxy-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C29H28F2N2O3/c1-34-26-13-7-11-22-24-18-23(21-10-5-6-12-25(21)35-28(30)31)32-33(24)29(36-27(22)26)16-14-20(15-17-29)19-8-3-2-4-9-19/h2-13,20,24,28H,14-18H2,1H3 |
InChI Key |
RUSTVRUXNCAZIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCC(CC3)C4=CC=CC=C4)N5C2CC(=N5)C6=CC=CC=C6OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C29H28F2N2O3 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-fluorobenzaldehyde with appropriate reagents to form the fluorophenyl intermediate. This intermediate is then subjected to further reactions, including cyclization and acylation, to form the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
C29H28F2N2O3 has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of C29H28F2N2O3 involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Compound A: C29H40FN3O6S (CAS 289042-12-2)
Molecular Weight : 577.71 g/mol
Structural Differences :
- Replacement of one fluorine atom with a sulfonic acid group (O6S) , increasing polarity and acidity.
- Extended alkyl chain (C40 vs. C28), enhancing molecular weight and likely reducing solubility.
- Additional amine group (N3) in the backbone, altering electronic properties.
Key Comparisons :
| Property | C29H28F2N2O3 | C29H40FN3O6S |
|---|---|---|
| Solubility | Moderate (logP ~4.5) | Low (logP ~6.2) |
| Reactivity | Halogen-mediated | Sulfonic acid-mediated |
| Synthetic Yield | Not reported | 72–85% (DMF/K2CO3) |
The sulfur-containing compound may exhibit enhanced protein binding due to sulfonic acid’s ionic interactions but suffers from lower solubility, limiting bioavailability .
Compound B: C27H30N6O3 (CAS 1022150-11-3)
Molecular Weight : 486.57 g/mol
Structural Differences :
- two fluorines), decreasing metabolic stability.
- Shorter alkyl chain (C27 vs. C29), reducing steric hindrance.
Key Comparisons :
| Property | This compound | C27H30N6O3 |
|---|---|---|
| Molecular Weight | 490.55 g/mol | 486.57 g/mol |
| LogP | ~4.5 | ~3.8 (more hydrophilic) |
| Synthetic Complexity | High (multi-step) | Moderate (DMF/Cs2CO3) |
Compound B’s nitrogen-rich structure suggests applications in kinase inhibition or nucleic acid interactions, whereas the fluorinated benzamide (this compound) is better suited for CNS targets due to blood-brain barrier penetration .
Impact of Structural Variations on Properties
- Fluorine vs. Sulfur : Fluorine’s electronegativity enhances binding precision, while sulfur introduces polarizability and acidity, altering target selectivity .
- Molecular Weight : Higher MW in Compound A correlates with lower solubility, as per the "molecular weight-solubility inverse relationship" .
- Nitrogen Content : Compound B’s six nitrogen atoms increase water solubility but may reduce membrane permeability compared to the lipophilic this compound .
Biological Activity
C29H28F2N2O3 is a chemical compound whose biological activity has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by its two fluorine atoms, which can influence its biological activity through various mechanisms. The compound's molecular weight is 486.54 g/mol, and it features a combination of aromatic rings and functional groups that contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily as an inhibitor of proteasome activity. This inhibition is crucial for therapeutic applications, particularly in cancer treatment and parasitic diseases.
- Proteasome Inhibition : The compound has been shown to inhibit the chymotrypsin-like (ChT-L) activity of the 20S proteasome, with inhibition constants (Ki) in the submicromolar range. This suggests a potent interaction with the proteasome, which is vital for protein degradation in cells .
- Antiparasitic Activity : Studies have indicated that this compound may also target specific proteases involved in the life cycle of parasites such as Trypanosoma brucei, making it a candidate for treating diseases like African sleeping sickness .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Proteasome Inhibitors : A detailed investigation involving docking studies revealed that this compound binds non-covalently to the proteasome, suggesting a potential for selective inhibition without the adverse effects associated with covalent inhibitors .
- Antiparasitic Efficacy : In vitro assays demonstrated that derivatives of this compound showed significant inhibition against Trypanosoma brucei, with some analogs achieving Ki values as low as 38 pM, indicating high potency .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
